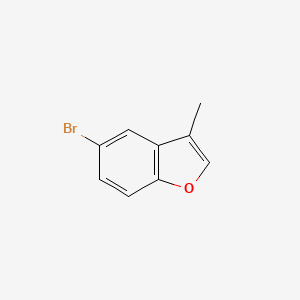

5-Bromo-3-methylbenzofuran

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQQUDYWELWUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491577 | |

| Record name | 5-Bromo-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33118-85-3 | |

| Record name | 5-Bromo-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Methylbenzofuran and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional approaches to synthesizing the benzofuran (B130515) skeleton, including the 5-bromo-3-methyl derivative, often rely on intramolecular cyclization reactions and functional group interconversions. These methods are foundational in heterocyclic chemistry.

Cyclization Reactions

Cyclization reactions are a cornerstone for constructing the benzofuran ring system. These methods typically involve the formation of a key C-O bond to close the furan (B31954) ring onto the benzene (B151609) ring.

A documented pathway to a benzofuran core involves the reaction of a substituted acetophenone (B1666503) with chloroacetone (B47974). Specifically, pyrazoline derivatives have been synthesized starting from 5-bromo-3-methyl acetophenone, which undergoes a ring formation in the presence of chloroacetone to create a benzofuran structure. scispace.com This type of reaction is a variation of syntheses where a substituted salicylaldehyde (B1680747) is refluxed with chloroacetone in the presence of a base like potassium carbonate to yield a 2-acetylbenzofuran, demonstrating the utility of chloroacetone as a key reagent in forming the furan ring. researchgate.net Similarly, 5-Bromo-3-amino-2-acetyl benzofuran can be prepared through the interaction of 5-bromosalicylonitrile and chloroacetone, further highlighting this synthetic strategy. researchgate.net

Various condensation reactions are employed to construct the benzofuran scaffold. A prominent method is the "one-step" cyclization of a substituted o-hydroxyaryl ketone with an α-bromo acetophenone. For instance, 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives have been synthesized in good yields by reacting 1-(5-bromo-2-hydroxyphenyl)ethanone with variously substituted α-bromo acetophenones in the presence of anhydrous potassium carbonate. mdpi.com

Another classical approach is the Nenitzescu reaction, which involves the condensation of an enaminoketone with 1,4-benzoquinone (B44022) to produce benzofuran derivatives. nih.gov Additionally, Knoevenagel condensation provides a route to substituted benzofurans. researchgate.net A facile and effective metal-free method has been developed for synthesizing benzofuran derivatives through N-acylation, O-alkylation, and subsequent intramolecular condensation, starting from o-hydroxy aryl ketones. koreascience.kr

Table 1: Overview of Classical Cyclization and Condensation Reactions

| Reaction Type | Starting Materials | Key Reagents | Product Type |

| Ring Formation | 5-bromo-3-methyl acetophenone; Chloroacetone | Base (e.g., K₂CO₃) | Benzofuran derivative |

| Cyclization Condensation | 1-(5-bromo-2-hydroxyphenyl)ethanone; α-bromo acetophenone | Anhydrous K₂CO₃ | 2-aroyl-3-methyl-5-bromobenzo[b]furan |

| Nenitzescu Reaction | Enaminoketone; 1,4-Benzoquinone | Not specified | Benzofuran derivative |

| Intramolecular Condensation | o-hydroxy aryl ketone; Chloroacetyl chloride; Amine | Base | Benzofuran derivative |

Ring Formation via 5-bromo-3-methyl acetophenone and Chloroacetone

Functional Group Interconversions Leading to Bromination

The introduction of a bromine atom onto a pre-existing benzofuran ring is a key functional group interconversion strategy. This is typically achieved through electrophilic aromatic substitution. For the synthesis of brominated benzofuran derivatives, reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a solvent like acetic acid are commonly used. nih.gov This method allows for the regioselective bromination of the benzofuran core. For example, treating 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid with NBS in acetic acid can yield a bromo-derivative. nih.gov General electrophilic bromination strategies for benzofurans often utilize Br₂ with a Lewis acid catalyst like FeBr₃, or NBS under controlled conditions to achieve the desired substitution pattern. vulcanchem.com

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules like 5-Bromo-3-methylbenzofuran, often employing transition metal catalysts to achieve high selectivity and yield.

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile for forming C-C and C-O bonds, making them highly valuable in the synthesis of benzofuran derivatives. The bromine atom at the 5-position of the benzofuran ring is particularly suitable for a range of palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a prominent example. A 5-bromo benzo[b]furan derivative can be reacted with an alkyne, such as trimethylsilylacetylene, using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] in the presence of a co-catalyst like copper(I) iodide (CuI). mdpi.com This reaction effectively creates a new carbon-carbon bond at the 5-position.

Another powerful palladium-catalyzed transformation is the Heck reaction . This reaction has been used to modify 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran. unimi.it The reaction involves coupling the bromo-substituted benzofuran with an alkene, such as tert-butyl acrylate (B77674), using a catalyst system like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. mdpi.comunimi.it

Furthermore, palladium-catalyzed heterocyclization of substituted 2-allylphenols provides a direct route to the benzofuran nucleus. Using a catalyst like bis(acetonitrile)dichloropalladium(II) [PdCl₂(CH₃CN)₂], various 2-allylphenols, including those with bromo substituents on the aromatic ring, can be efficiently cyclized to form the corresponding 2-methylbenzofuran (B1664563) derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions in Benzofuran Synthesis

| Reaction Name | Substrate | Coupling Partner | Catalyst System | Outcome |

| Sonogashira Coupling | 5-bromo benzo[b]furan derivative | Trimethylsilylacetylene | [PdCl₂(PPh₃)₂], CuI, TEA | Formation of a C-C bond at the 5-position |

| Heck Reaction | 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran | tert-butyl acrylate | Pd(OAc)₂, P(o-tol)₃, TEA | Functionalization at the 5-position |

| Heterocyclization | 4-bromo-2-allylphenol | - | PdCl₂(CH₃CN)₂ | Formation of 5-bromo-2-methylbenzofuran |

Sonogashira Coupling Reactions

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of benzofuran synthesis, this methodology is often used to couple an appropriately substituted phenol (B47542) with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.orgrsc.org For instance, the synthesis of benzofuran derivatives can be achieved through the Sonogashira coupling of iodophenols with terminal alkynes, catalyzed by a combination of (PPh₃)PdCl₂ and copper iodide in triethylamine (B128534). acs.org This approach has been utilized in the synthesis of various natural products containing the benzofuran framework. rsc.org

A general scheme for the synthesis of benzofuran derivatives via a Sonogashira coupling followed by intramolecular cyclization is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Solvent/Base | Product |

| Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂ | CuI | Triethylamine | Benzofuran derivative |

Heck Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. unimi.it This reaction has been instrumental in the functionalization of the benzofuran core. For example, 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran has been used as a substrate in a Heck reaction with tert-butyl acrylate. unimi.it This reaction, catalyzed by Pd(OAc)₂ with P(o-tol)₃ as the ligand and triethylamine as the base in toluene, introduces an acrylate group at the 5-position of the benzofuran ring. unimi.it This demonstrates the utility of the Heck reaction for the late-stage diversification of the this compound scaffold. unimi.it

A representative Heck coupling reaction is shown in the following table:

| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Product |

| 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran | t-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Triethylamine | Toluene | 5-substituted t-butyl ester derivative |

Derivatives of this compound have also been subjected to Heck olefination reactions with tert-butyl acrylate using Palladium(II) acetate, triphenylphosphine, and triethylamine in dimethylformamide to produce the corresponding tert-butyl acrylates. unipd.it

Stille Coupling Reactions

The Stille reaction is a versatile cross-coupling reaction that pairs an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. ikm.org.my While direct examples of Stille coupling to synthesize the parent this compound are not extensively detailed, the methodology has been applied to derivatives. For instance, it has been demonstrated that 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran is a suitable substrate for Stille coupling with tributyl(1-propenyl)tin, indicating the feasibility of this reaction for modifying the 5-position of the benzofuran ring. unimi.it The general mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent an important alternative and complement to palladium-catalyzed methods in benzofuran synthesis. acs.orgnih.gov Copper catalysts can facilitate the formation of the benzofuran ring through various mechanisms, including intramolecular C-O bond formation. researchgate.net One-pot syntheses have been developed that utilize copper iodide as a catalyst for the reaction of o-hydroxy aldehydes, amines, and alkynes to yield benzofuran derivatives. acs.orgnih.gov Another efficient one-pot strategy involves the use of copper bromide to catalyze the reaction of substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source) to produce amino-substituted benzofurans. acs.orgnih.gov Copper-catalyzed direct alkylation of heteroarenes, including benzofurans, with alkyl bromides has also been reported, showcasing the versatility of copper in C-C bond formation. ulb.ac.be

Aluminum Chloride-Mediated Coupling

Aluminum chloride (AlCl₃) has been employed as a Lewis acid to mediate C-C and C-O bond formation in the synthesis of benzofuran-fused heterocycles. researchgate.net This approach often involves a one-pot reaction where AlCl₃ facilitates the coupling of precursors, such as 2,3-dichloropyrazine (B116531) derivatives with phenols, to generate the fused benzofuran system. researchgate.net This methodology provides a direct route to complex polycyclic structures containing the benzofuran motif. researchgate.netresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of benzofuran derivatives. nih.govresearchgate.netnih.govbenthamdirect.com For example, the Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes with excellent yields. nih.gov Microwave-assisted synthesis has also been utilized for the preparation of various substituted benzofurans, including those with tetrazole moieties, demonstrating the broad applicability of this method. researchgate.netrasayanjournal.co.indntb.gov.ua The efficiency of microwave-assisted synthesis makes it an attractive approach for the rapid generation of libraries of benzofuran derivatives. nih.gov

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of benzofuran synthesis, green chemistry principles have been applied to reduce the environmental impact of chemical processes. nih.govresearchgate.netbenthamdirect.comelsevier.es This includes the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in copper-catalyzed one-pot syntheses of benzofuran derivatives. acs.orgnih.gov Furthermore, the development of catalyst- and solvent-free methods, as well as the use of water as a solvent, are active areas of research aimed at making benzofuran synthesis more sustainable. researchgate.netbenthamdirect.com Palladium-catalyzed reactions in aqueous media also contribute to the greening of benzofuran synthesis. elsevier.es

Synthesis of Key Intermediates

The construction of the this compound scaffold relies on the availability of specific precursor molecules. The synthesis of these essential building blocks, namely brominated precursors and substituted acetophenones or salicylonitriles, is a critical first step.

Preparation of Brominated Precursors

The introduction of bromine into phenolic starting materials is a fundamental step in the synthesis of this compound. Various methods have been developed for the bromination of phenols, yielding precursors like 2,4-dibromophenol (B41371) and p-bromophenol.

One common approach involves the direct bromination of phenol. prepchem.comsolubilityofthings.com For instance, phenol can be dissolved in a solvent like carbon disulfide and treated with bromine, often in the presence of a catalyst or under controlled temperature conditions to favor the formation of 2,4-dibromophenol. prepchem.com Another method utilizes a mixture of sulfuric acid and glacial acetic acid as the reaction medium for the bromination of phenol. prepchem.com The reaction of phenol with an aqueous solution of hydrobromic acid containing hydrogen peroxide also yields brominated phenols.

A different strategy for producing brominated phenols involves the use of N-bromosuccinimide (NBS) as the brominating agent. vulcanchem.com This reagent offers selectivity and is often used in radical bromination reactions under UV light. vulcanchem.com The choice of solvent and reaction conditions can influence the regioselectivity of the bromination, allowing for the targeted synthesis of specific isomers. torvergata.it For example, the bromination of tyrosol can be modulated to produce either monobromo or dibromo derivatives depending on the reaction parameters. torvergata.it

The table below summarizes various methods for the preparation of brominated phenolic precursors.

| Starting Material | Brominating Agent/Method | Product | Reference |

| Phenol | Bromine in Carbon Disulfide | 2,4-Dibromophenol | prepchem.com |

| Phenol | Bromine in Sulfuric Acid/Acetic Acid | 2,4-Dibromophenol | prepchem.com |

| Phenol | Aqueous HBr/H₂O₂ | Brominated Phenol | |

| 5-methylbenzofuran | N-Bromosuccinimide (NBS) in CCl₄ with UV light | 5-(bromomethyl)benzofuran | vulcanchem.com |

| Tyrosol | NaBr in Acetone | Monobromo or Dibromo derivatives | torvergata.it |

Formation of Substituted Acetophenones and Salicylonitriles

Substituted acetophenones and salicylonitriles are crucial intermediates that undergo cyclization to form the benzofuran ring. A key intermediate, 5-bromo-2-hydroxyacetophenone, can be synthesized through a Fries rearrangement of 4-bromophenyl acetate. chemicalbook.comgoogle.com This reaction is typically carried out using a Lewis acid catalyst like aluminum chloride at elevated temperatures. chemicalbook.comgoogle.com

Another important intermediate is 5-bromo-2-hydroxy-3-methylbenzonitrile. The synthesis of this compound can be achieved through a multi-step process starting from p-bromophenol. This involves acetylation, followed by a Fries rearrangement to introduce the acetyl group, and subsequent nitration and other modifications to yield the desired salicylonitrile. google.com

The synthesis of 5-bromo-3-methylacetophenone is a key step in some routes. This compound can then undergo ring formation with chloroacetone in the presence of a base like anhydrous potassium carbonate to yield this compound. scispace.com

The table below outlines the synthesis of key acetophenone and salicylonitrile intermediates.

| Starting Material | Reagents | Product | Reference |

| 4-Bromophenyl acetate | Aluminum chloride | 5-Bromo-2-hydroxyacetophenone | chemicalbook.comgoogle.com |

| p-Bromophenol | 1. Acetyl chloride 2. Aluminum chloride | 5-Bromo-2-hydroxyacetophenone | chemicalbook.com |

| 5-Bromo-2-hydroxy acetophenone | Chloroacetone, K₂CO₃ | 5-Bromo-3-methyl-2-acetylbenzofuran | scispace.com |

| 2-hydroxy-3-bromo-5-methyl acetophenone | Nitrating agent | 2-hydroxy-3-bromo-4-nitro-5-methyl acetophenone | tsijournals.com |

Derivatization Strategies of this compound

Once this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatization strategies aim to introduce diverse functional groups and heterocyclic moieties, leading to a wide array of novel compounds.

Introduction of Heterocyclic Moieties (e.g., Pyrazoline, Pyrazole (B372694), Triazole)

A common derivatization strategy involves the introduction of various nitrogen-containing heterocycles, such as pyrazolines, pyrazoles, and triazoles, onto the benzofuran core. scispace.comresearchgate.net

Pyrazolines: Pyrazoline derivatives are frequently synthesized from chalcone (B49325) intermediates. scispace.comresearchgate.netjrespharm.comuomustansiriyah.edu.iqijpbs.com The process typically starts with the Claisen-Schmidt condensation of a substituted acetophenone (like 5-bromo-2-acetyl-3-methylbenzofuran) with an aromatic aldehyde to form a chalcone. scispace.comresearchgate.net This chalcone is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the pyrazoline ring. scispace.comresearchgate.netjrespharm.com The resulting pyrazoline can be further modified, for instance, by acylation or benzoylation. researchgate.net

Pyrazoles: Pyrazole moieties can also be introduced starting from chalcone precursors. scispace.comsemanticscholar.org The reaction of chalcones with hydrazine hydrate under different conditions can lead to the formation of pyrazoles. scispace.comnih.gov Alternatively, 1,3-diketoesters derived from 2-acetylbenzofurans can be condensed with phenylhydrazine (B124118) to afford pyrazole-3-carboxylates. semanticscholar.org

Triazoles: The synthesis of triazole derivatives linked to the benzofuran core often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net This typically requires the preparation of a benzofuran derivative bearing either an azide (B81097) or an alkyne functionality, which then reacts with a corresponding triazole precursor.

The following table summarizes the synthesis of heterocyclic derivatives of this compound.

| Starting Benzofuran Derivative | Reagents for Heterocycle Formation | Heterocyclic Product | Reference |

| 5-Bromo-2-cinnamoyl-3-methylbenzofuran | Hydrazine hydrate | 5-Aryl-3-(this compound-2-yl)-1H-pyrazoline | scispace.com |

| 5-Chloro-2-cinnamoyl-3-methylbenzofuran | Hydrazine hydrate | 5-Aryl-3-(5-chloro-3-methylbenzofuran-2-yl)-1H-pyrazoline | researchgate.net |

| Methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Hydrazine hydrate | 5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | semanticscholar.org |

| 1-(2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl)ethanone | Diazidoalkanes, CuSO₄, Sodium ascorbate | Bis-1,2,3-triazoles carrying alkyl spacer compounds | researchgate.net |

Formation of Amide and Ester Derivatives

The carboxylic acid group, often present at the 2-position of the benzofuran ring, provides a convenient handle for the synthesis of amide and ester derivatives.

Amide Derivatives: Amides are typically prepared by coupling the benzofuran-2-carboxylic acid with various amines. researchgate.netmdpi.comresearchgate.net The carboxylic acid is often activated first, for example, by converting it to an acyl chloride using reagents like oxalyl chloride. mdpi.com The resulting acyl chloride then reacts with an appropriate amine, such as aryl sulfonamide piperazines or aryl hydrazides, to form the corresponding amide. researchgate.netresearchgate.net

Ester Derivatives: Esterification of the benzofuran-2-carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to an acyl chloride and then reacted with an alcohol. Another approach involves the reaction of a hydroxybenzofuran derivative with an alkyl halide in the presence of a base.

The table below provides examples of amide and ester derivatization.

| Starting Benzofuran Derivative | Reagents | Product Type | Reference |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Oxalyl chloride, Ammonium hydroxide | Amide | mdpi.com |

| Substituted 3-methyl-benzofuran-2-carboxylic acid | Aryl sulfonamide piperazines, Aryl hydrazides, Aryl hydrazines | Amide | researchgate.netresearchgate.net |

| 2-isobutyryl-5-methoxy-4-methyl-phenoxy)-acetic acid ethyl ester | KOtBu | Ester (intramolecular cyclization) | google.com |

Halogenation at Other Positions

While the starting material is already brominated at the 5-position, further halogenation at other positions of the benzofuran ring can be achieved to create more complex derivatives.

Electrophilic aromatic substitution reactions are typically employed for this purpose. For instance, direct bromination of 3-methylbenzo[b]thiophene (B106505) with molecular bromine can introduce a bromine atom at the 5-position. smolecule.com Similarly, bromination of this compound under specific conditions could potentially lead to di-brominated products. The regioselectivity of these reactions is influenced by the existing substituents on the benzofuran ring and the reaction conditions. For example, fluorination can be directed to a specific position using methods like directed ortho-metalation followed by reaction with an electrophilic fluorine source. vulcanchem.com

The table below shows an example of further halogenation.

| Starting Material | Halogenating Agent/Method | Product | Reference |

| 3-methylbenzo[b]thiophene | Molecular bromine (Br₂) in dichloromethane | 5-Bromo-3-methylbenzo[b]thiophene | smolecule.com |

| Benzofuran | Bromine, KOAc | 2,3,5-tribromobenzofuran | rsc.org |

Alkylation and Arylation Reactions

The functionalization of the this compound scaffold and its derivatives through alkylation and arylation reactions is a key strategy for creating molecular diversity. These reactions can be directed at several positions, including the C2-position of the furan ring, the C3-methyl group, and the C5-bromo substituent, enabling the introduction of a wide range of molecular fragments.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the arylation of bromo-substituted benzofurans. The bromine atom at the C5 position serves as a versatile handle for such transformations. For instance, the 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran derivative has been successfully utilized in Heck coupling reactions. unimi.it When reacted with tert-butyl acrylate in the presence of a palladium acetate catalyst, P(o-tol)3, and triethylamine in refluxing toluene, it yields the corresponding 5-substituted tert-butyl ester with high efficiency and E-selectivity. unimi.it Similarly, Sonogashira and Stille coupling reactions provide effective pathways for the derivatization of brominated benzofurans. mdpi.comrsc.org The Negishi reaction, which couples organozinc compounds with organohalides, has also been employed to introduce methyl groups onto the benzofuran core with high yields. mdpi.com

Direct C-H arylation offers an alternative route that avoids the pre-functionalization of the benzofuran ring. A mild and selective method for the C-2 arylation of benzofurans uses aryldiazonium tetrafluoroborates as the arylating agent. rsc.org This reaction proceeds at room temperature with low palladium loadings and is tolerant of air and moisture, demonstrating broad substrate scope and excellent selectivity for the C-2 position. rsc.org

Furthermore, tandem C-H activation/arylation reactions have been developed for 3-alkylbenzofurans. In a notable example, a palladium-catalyzed process enables the bisarylation of 3-methylbenzofuran (B1293835), activating both a C(sp³)–H bond of the methyl group and a C(sp²)–H bond at the C2-position. lookchem.comlookchem.com This reaction, conducted on water, allows for the consecutive formation of two new carbon-carbon bonds under mild conditions, yielding 3-arylalkyl-2-arylbenzofurans. lookchem.comlookchem.com The reaction of 3-methylbenzofuran with iodobenzene, for example, produces 3-benzyl-2-phenylbenzofuran. lookchem.com

Alkylation is also a key transformation. Phase transfer catalysis (PTC) has been effectively used for the alkylation of phenolic hydroxyl groups present on aryl substituents of the benzofuran core. unimi.it For example, the phenol oxygen of derivatives like 5-chloro-2-(4-hydroxyphenyl)-3-methylbenzofuran can be alkylated with various chloro-N,N-dimethylalkylamines to introduce amino groups, which can enhance the pharmacological properties of the molecules. unimi.it

| Reaction Type | Substrate | Reagent(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Heck Coupling | 5-Bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran | tBu acrylate, TEA | Pd(OAc)₂, P(o-tol)₃, Toluene, reflux | (E)-tert-butyl 3-(5-(2-(4-hydroxyphenyl)-3-methylbenzofuran-5-yl))acrylate | unimi.it |

| Bisarylation (C-H Activation) | 3-Methylbenzofuran | Iodobenzene | Pd(OAc)₂, PCy₃, Ag₂CO₃, PivOH, H₂O, rt | 3-Benzyl-2-phenylbenzofuran | lookchem.comlookchem.com |

| C-2 Arylation (C-H Activation) | Benzofuran derivatives | Aryldiazonium tetrafluoroborate | Pd(OAc)₂, EtOAc/2-MeTHF or MeOH, rt | 2-Arylbenzofuran derivatives | rsc.org |

| PTC Alkylation | 5-Chloro-2-(4-hydroxyphenyl)-3-methylbenzofuran | 2-chloro-N,N-dimethylethylamine | Phase Transfer Catalysis | 2-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-chloro-3-methylbenzofuran | unimi.it |

| Sonogashira Coupling | Iodinated benzofuran derivative | Terminal alkyne | Palladium catalyst | Alkynyl-substituted benzofuran | mdpi.com |

Oxidative Cleavage and Atom Swap Reactions

The benzofuran ring system, while aromatic, is susceptible to cleavage under oxidative conditions. ambeed.com This reactivity has been harnessed to develop sophisticated synthetic methodologies, including skeletal editing through "atom swap" reactions. These transformations typically proceed via an oxidative cleavage of the C2-C3 bond in the furan ring, followed by a series of reactions that result in a new heterocyclic system. rsc.orgresearchgate.netrsc.org

A notable advancement in this area is a chemodivergent, photocatalytic C-to-N atom swap that converts 3-substituted benzofurans into either benzoxazoles or benzisoxazoles. rsc.orgrsc.orgrsc.org This process begins with the oxidative cleavage of the C2–C3 bond of the benzofuran, which is enabled by a ruthenium photocatalyst in the presence of oxygen. rsc.org This cleavage, likely proceeding via singlet oxygen, transforms the benzofuran into a 2-hydroxyaryl ketone intermediate (e.g., 3-methylbenzofuran is cleaved to 2-hydroxyacetophenone). rsc.orgrsc.org

From this common intermediate, the reaction can be directed towards two different products. rsc.orgrsc.org

Benzoxazole Formation : Treatment of the 2-hydroxyacetophenone (B1195853) intermediate with hydroxylamine-O-sulfonic acid (HOSA) under acidic conditions triggers a Beckmann rearrangement of the intermediate oxime, followed by cyclization to yield the corresponding benzoxazole. rsc.orgrsc.org

Benzisoxazole Formation : Alternatively, converting the intermediate into an N-chloro imine using N-chlorosuccinimide (NCS) under basic conditions favors a direct cyclization over rearrangement, affording the benzisoxazole isomer. rsc.orgresearchgate.net

These protocols can be performed as one-pot processes starting directly from the benzofuran substrate. rsc.org Importantly, these reactions show good functional group tolerance. Halogen substituents on the benzene ring, including bromo groups at the 5-position, are well-tolerated in the formation of both benzoxazoles and benzisoxazoles. rsc.orgrsc.org This tolerance makes the atom swap methodology a powerful tool for the late-stage diversification of complex molecules built on the this compound scaffold. rsc.org

| Reaction Type | Substrate | Key Steps | Reagents | Product | Reference |

|---|---|---|---|---|---|

| C-to-N Atom Swap (Benzoxazole formation) | 3-Substituted Benzofuran (incl. bromo-derivatives) | 1. Photocatalytic Oxidative Cleavage 2. Oxime formation 3. Beckmann Rearrangement/Cyclization | 1. Ru(phen)₃Cl₂, O₂, 450 nm 2. HOSA, MsOH | Substituted Benzoxazole | rsc.orgrsc.org |

| C-to-N Atom Swap (Benzisoxazole formation) | 3-Substituted Benzofuran (incl. bromo-derivatives) | 1. Photocatalytic Oxidative Cleavage 2. Imine formation 3. N-chloro imine formation/Cyclization | 1. Ru(phen)₃Cl₂, O₂, 450 nm 2. NH₃ in MeOH 3. NCS, K₂CO₃ | Substituted Benzisoxazole | rsc.orgresearchgate.net |

Structure Activity Relationship Sar Studies of 5 Bromo 3 Methylbenzofuran Derivatives

Influence of Bromine Substitution on Biological Activity

The introduction of halogen atoms, particularly bromine, into the benzofuran (B130515) scaffold has been shown to significantly modulate the biological properties of these compounds. nih.govnih.gov This is often attributed to the ability of halogens to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. nih.govnih.gov

Positional Effects of Halogenation

The position of halogen substitution on the benzofuran ring is a critical determinant of biological activity. mdpi.com Studies have demonstrated that altering the location of the halogen atom can lead to substantial differences in the potency and selectivity of the derivatives. For instance, maximum activities are often observed when halogens are placed at specific positions on the benzofuran ring system.

Research on various benzofuran derivatives has highlighted that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity in both cancer and normal cells. researchgate.net In one study, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring, specifically 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, exhibited significant and selective toxicity towards K562 and HL-60 leukemia cell lines. nih.govresearchgate.net Conversely, the presence of a halogen directly substituted to the benzene (B151609) or furan (B31954) ring did not appear to enhance cytotoxic activity. mdpi.com

The introduction of a bromine atom at the 5-position of the benzofuran ring, as seen in 5-bromo-3-methylbenzofuran, is a common strategy in the design of biologically active molecules. This substitution pattern, often combined with other functional groups, has been explored for various therapeutic applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. scispace.comresearchgate.net

Halogen Bonding Interactions

The enhanced biological activity of halogenated benzofurans is often attributed to their ability to form halogen bonds. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom in a biological macromolecule. nih.gov These interactions, although weaker than hydrogen bonds, are directional and can contribute significantly to the binding affinity and specificity of a ligand for its receptor. nih.gov The presence of bromine in this compound derivatives can therefore facilitate stronger interactions with target proteins, leading to enhanced biological effects. nih.gov

Impact of Substituents at the 2-Position of the Benzofuran Ring

The C-2 position of the benzofuran ring is a key site for chemical modification, and the nature of the substituent at this position has a profound impact on the biological activity of the resulting derivatives. mdpi.comrsc.org

Importance of Aroyl Groups

The presence of an aroyl group, particularly a substituted benzoyl moiety, at the 2-position of the benzofuran ring has been shown to be crucial for certain biological activities. For example, in a series of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives, the number and position of methoxy (B1213986) substituents on the benzoyl group influenced antiproliferative activity. nih.gov Specifically, the 3',4',5'-trimethoxybenzoyl group at the 2-position was identified as important for potent antiproliferative activity. mdpi.com

The synthesis of 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives is a common strategy to explore their potential as biologically active agents. nih.gov For instance, (this compound-2-yl)(3,4,5-trimethoxyphenyl)methanone has been synthesized and used as an intermediate in the preparation of more complex derivatives with potential anticancer properties. nih.govunipd.it

Role of Ester and Heterocyclic Ring Substitutions

Structure-activity relationship studies have indicated that ester or heterocyclic ring substitutions at the C-2 position are critical for the cytotoxic activity of benzofuran derivatives. nih.govmdpi.com These modifications can influence the selectivity of the compounds towards cancer cells. mdpi.com

The replacement of an acetyl group at the 2-position with an ester group has been shown to decrease the activity and selectivity of certain bromo-derivatives. nih.gov This suggests that the specific nature of the substituent at this position is a key determinant of the compound's biological profile.

Furthermore, the introduction of heterocyclic rings at the 2-position has been explored to create hybrid molecules with enhanced biological properties. For example, benzofuran derivatives incorporating pyrazole (B372694) or 1,2,3-triazole moieties have been synthesized and evaluated for their antimicrobial activities. scispace.comresearchgate.net

Effects of Substituents at the 3-Position of the Benzofuran Ring

The 3-position of the benzofuran ring is another important site for substitution that can influence the biological activity of the derivatives. The presence of a methyl group, as in this compound, is a common structural feature in many biologically active benzofurans. nih.govbiogecko.co.nz

Studies have shown that the arrangement of substituents at both the 2- and 3-positions is crucial for activity. For instance, the combination of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to determine the activity and selectivity of a lead compound. nih.gov The presence of a methyl group at the C-3 position of the benzofuran nucleus has also been shown to influence antiproliferative activity. mdpi.com In one study, a 3-methyl substituted compound showed a 2–38-fold increased potency compared to its unsubstituted counterpart. mdpi.com

Data Tables

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HeLa | > 1000 | nih.gov |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HUVEC | > 1000 | nih.gov |

| Compound 6a (with C-6 methoxy) | HeLa | - | nih.gov |

| Compound 6h (without C-6 methoxy) | - | > 10 | mdpi.com |

| Compound 6i (C-3 unsubstituted) | - | - | mdpi.com |

Methyl Group Contributions

The methyl group at the 3-position of the benzofuran ring plays a crucial role in the biological activity of these derivatives. Studies have shown that the presence of a methyl group at this position can enhance the cytotoxic activity of the compounds. For instance, a derivative with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring demonstrated significant cytotoxic activity against leukemia cell lines. mdpi.comsemanticscholar.org

Furthermore, research on 2-(4-hydroxyphenyl)-3-methylbenzofurans as allosteric modulators of Hsp90 activity highlighted the importance of the 3-methyl group. unimi.it The antiproliferative activity of 3-methylbenzofuran (B1293835) derivatives against non-small cell lung cancer cells has also been reported, with some derivatives showing high potency. nih.gov

Influence of Other Alkyl or Heterocyclic Substituents

The introduction of other alkyl or heterocyclic substituents to the benzofuran scaffold can significantly modulate its biological activity. SAR studies have indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, are crucial for the cytotoxic activity of benzofuran derivatives. mdpi.comsemanticscholar.org

For example, a series of 3-methyl/3-(morpholinomethyl)benzofuran derivatives were synthesized and evaluated for their antitumor activity. The results showed that substituting the methyl group at the 3-position with a morpholinomethyl group can enhance the cytotoxic activity against certain cancer cell lines. nih.gov Additionally, the introduction of various substituents, including heterocyclic rings, at different positions of the benzofuran core has been explored to develop potent anticancer agents. semanticscholar.org

The following table summarizes the influence of different substituents on the anticancer activity of 3-methylbenzofuran derivatives against A549 non-small cell lung cancer cells.

| Compound | R | IC50 (µM) |

| 4a | H | 25.13 |

| 4b | 4-F | 47.02 |

| 4c | 4-OCH3 | 1.48 |

| 4d | 4-Cl | 2.98 |

| 6a | H | 12.55 |

| 6b | 4-F | 16.33 |

| 6c | 4-OCH3 | 6.89 |

| 8a | H | 33.21 |

| 8b | 4-F | 21.09 |

| 8c | 4-OCH3 | 11.77 |

| 11 | - | 19.82 |

Modulation of Activity by Substitutions on Fused Phenyl Ring

Substitutions on the fused phenyl ring of the benzofuran scaffold are a key determinant of biological activity. The presence, nature, and position of these substituents can significantly impact the compound's potency and selectivity.

For example, in a study of 2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives as Hsp90 modulators, substitutions at the 5-position of the benzofuran ring were explored to enhance activity. The 5-bromo derivative was found to be a useful intermediate for introducing further diversity at this position through palladium-catalyzed reactions. unimi.it

Research has also shown that the presence of a methoxy group on the benzene moiety of the benzo[b]furan system has a notable correlation with in vitro antiproliferative activity. mdpi.com Specifically, the absence of a methoxy substituent led to lower activity, emphasizing the significant enhancement provided by its inclusion at the C-5 position. mdpi.com Furthermore, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity. nih.gov

The following table illustrates the effect of substitutions on the phenyl ring on the cytotoxic activity of certain benzofuran derivatives.

| Compound | Substitution | Cell Line | IC50 (µM) |

| 10a | H | K562 | >50 |

| 10b | 5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido) | K562 | 0.8 |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound derivatives can provide valuable insights into their bioactive conformations and help explain their structure-activity relationships.

For instance, the crystal structure of 5-bromo-2-methyl-3-phenyl-sulfonyl-1-benzofuran revealed that the phenyl ring makes a significant dihedral angle with the benzofuran plane, which could influence its binding to target proteins. nih.gov

In another study, conformational analysis of a potent benzofuran-oxadiazole derivative was performed to understand its spatial arrangement and rationalize its high potency as an anticancer agent. dntb.gov.ua Modeling studies of benzofuran derivatives targeting Hsp90 have also been used to understand the preferred conformations for allosteric modulation. unimi.it By comparing the minimized conformations of different analogs, researchers can identify structural motifs that favor the desired bioactive conformation. acs.org

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. rsc.orgphyschemres.org It is widely employed to predict molecular properties and is a cornerstone for many of the theoretical analyses applied to benzofuran (B130515) derivatives. rsc.orgphyschemres.org Calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311++G(d,p), to ensure accurate results. rsc.orgsemanticscholar.org These computational studies provide a foundational understanding of the molecule's intrinsic characteristics. rsc.org

Electronic and Structural Parameter Analysis

DFT calculations are instrumental in determining the optimized molecular geometry and key structural parameters of benzofuran derivatives. rsc.orgsemanticscholar.org By finding the lowest energy conformation, researchers can obtain precise values for bond lengths, bond angles, and dihedral angles. rsc.org Although experimental data for 5-Bromo-3-methylbenzofuran itself is scarce, theoretical parameters can be compared with data from analogous crystalline structures to validate the computational model. rsc.org

For instance, studies on similar benzofuran structures reveal typical bond lengths and angles. The analysis of these parameters is crucial for understanding the molecule's stability and electronic properties. The substitution pattern, including the bromine atom at the C5 position and the methyl group at the C3 position, influences the electron distribution and geometry of the benzofuran core. biointerfaceresearch.com

Table 1: Illustrative Optimized Structural Parameters for a Benzofuran Derivative Core

| Parameter | Bond/Angle | Typical Value (DFT B3LYP) |

| Bond Length | C5-O1 | ~1.37 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C4-C5-C6 | ~120° |

| Bond Angle | C2-C3-C8 | ~106° |

| Note: This table presents typical values for a benzofuran core based on related structures and serves as an illustrative example. Actual values for this compound would require a specific calculation. |

Molecular Geometry and Vibration Analysis

The optimized molecular structure obtained from DFT calculations serves as the basis for further analysis, including the simulation of vibrational spectra (FT-IR and FT-Raman). rsc.orgsemanticscholar.org Theoretical calculations of vibrational frequencies and their assignment to specific molecular motions (e.g., stretching, bending) show a high correlation with experimental spectral data. rsc.orgsemanticscholar.org This correspondence helps confirm the molecular structure and provides a detailed understanding of its dynamic properties. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.denih.gov This method is used to investigate hyperconjugative interactions, charge delocalization, and the stability of molecular structures by examining the interactions between filled (donor) and empty (acceptor) orbitals. rsc.orgsemanticscholar.orguni-muenchen.de

Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Substituted Benzofuran

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | π(C2-C3) | ~20-25 | π-conjugation |

| LP(1) O1 | π(C4-C9) | ~15-20 | π-conjugation |

| π(C4-C9) | π(C2-C3) | ~10-15 | π-delocalization |

| LP(2) Br10 | σ(C4-C5) | ~1-5 | Hyperconjugation |

| Note: This table is illustrative, showing the types of interactions and typical stabilization energies found in substituted benzofurans. LP denotes a lone pair, and π denotes an antibonding orbital.* |

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net

In substituted benzofurans, the MESP map typically shows negative potential localized around the furan (B31954) oxygen atom and any other electronegative substituents. researchgate.netnih.gov For this compound, the oxygen atom and the region around the bromine atom would be key sites of interest, influencing how the molecule interacts with other reactants or biological receptors. researchgate.netnih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's chemical reactivity and stability. rsc.orgnih.gov These descriptors are calculated using DFT and include the HOMO-LUMO energy gap (E_gap), chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω). rsc.orgscirp.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. biointerfaceresearch.commdpi.com These descriptors are crucial for comparing the reactivity of different derivatives and understanding how substitutions on the benzofuran ring affect its chemical behavior. nih.govgrafiati.com

Table 3: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large E_gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

| Source: scirp.orgmdpi.com |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is extensively used to understand the potential biological activity of compounds like this compound derivatives by modeling their interactions with specific therapeutic targets. jrespharm.com

Studies have shown that brominated benzofuran derivatives exhibit promising anticancer and antimicrobial activities. mdpi.comdergipark.org.tr Molecular docking simulations have been performed to elucidate the molecular basis for these activities. For example, derivatives of 2-aroyl-3-methyl-5-bromobenzo[b]furan have been docked into the colchicine (B1669291) binding site of tubulin, a key target for anticancer drugs. mdpi.com These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues like βCys241, which stabilize the ligand-protein complex and explain the observed biological effects. mdpi.com

Similarly, benzofuran derivatives have been docked against various microbial enzymes to explore their potential as antimicrobial agents. jrespharm.combrieflands.com The presence of the bromo substituent on the phenyl ring has been noted to improve inhibitory activity in some cases, potentially by enhancing binding interactions within the active site of the target enzyme. dergipark.org.tr These in silico studies are vital for structure-activity relationship (SAR) analysis and for the rational design of new, more potent therapeutic agents. mdpi.com

Ligand-Protein Interaction Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method has been extensively applied to derivatives of this compound to understand their interactions with various biological targets, including those involved in cancer and bacterial infections.

For instance, molecular docking simulations were performed on derivatives of (this compound-2-yl)methanone to investigate their binding to tubulin, a key protein in cell division and a validated target for anticancer drugs. unipd.it These simulations showed that the benzofuran scaffold fits well into the colchicine binding site of tubulin. The methoxy-substituted phenyl ring was observed making contact with the amino acid residue βCys241, an interaction common among known colchicine site inhibitors. unipd.it

Similarly, docking studies on diketo acid derivatives of 1-(this compound-2-yl)ethanone against bacterial methionine aminopeptidases (MetAPs), enzymes crucial for bacterial survival, revealed key stabilizing interactions. maynoothuniversity.ie These included hydrogen bonds with residues such as GLU201, GLN57, and VAL166, providing a molecular basis for their observed antibacterial activity. maynoothuniversity.ie In another study, bromobenzofuran-oxadiazole hybrids were docked into the active sites of cancer-related enzymes like EGFR, PI3K, and mTOR, showing strong binding affinities. dntb.gov.ua

These predictive studies are crucial for rational drug design, allowing researchers to prioritize which derivatives to synthesize and test based on their predicted binding modes. smolecule.com

Table 1: Predicted Ligand-Protein Interactions for this compound Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| 2-Aroyl-5-bromobenzofurans | Tubulin (Colchicine site) | βCys241 | Contact/Hydrophobic |

| Diketo-esters of 5-bromobenzofuran (B130475) | Methionine Aminopeptidase (E. faecalis) | GLU201, GLN57, VAL166 | Hydrogen Bonding |

| Bromobenzofuran-oxadiazoles | EGFR, PI3K, mTOR | Active site residues | Hydrogen Bonding, Hydrophobic |

Binding Affinity Calculations

Beyond predicting the binding pose, computational methods can estimate the binding affinity between a ligand and its protein target. This is often expressed as a binding energy score (e.g., in kcal/mol) from docking calculations or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

In studies of diketo acid derivatives of this compound targeting M. tuberculosis MetAP, the calculated model energies for the binding of lead compounds were found to be significant, with values around -47 kcal/mol, indicating strong binding capability. maynoothuniversity.ie For bromobenzofuran-oxadiazole hybrids, MM/GBSA and MM-PBSA studies confirmed the stable and favorable binding to cancer-related enzyme targets that had been predicted by initial docking simulations. dntb.gov.ua

The presence of the bromine atom on the benzofuran ring is often highlighted as a key contributor to binding affinity. Halogen atoms can form "halogen bonds," which are attractive, non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein. nih.gov These interactions can significantly enhance binding affinity and have been noted to consistently increase the anticancer activities of halogenated benzofuran derivatives. nih.gov

Table 2: Calculated Binding Energies for this compound Derivatives

| Derivative | Protein Target | Method | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Compound 4a (Diketoester) | M. tuberculosis MetAP | Docking | -47.513 |

| Compound 5a (Diketoester) | M. tuberculosis MetAP | Docking | -41.015 |

Identification of Allosteric Modulators

Computational studies have been instrumental in identifying novel binding sites on proteins, including allosteric sites, which are distinct from the primary active site. A significant finding was the identification of 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran derivatives as allosteric modulators of Heat shock protein 90 (Hsp90). unimi.it

Hsp90 is a molecular chaperone critical for the stability and function of many proteins involved in cancer cell growth. While most inhibitors target the N-terminal ATP-binding site, a computationally predicted allosteric site in the C-terminal domain (CTD) was targeted with a library of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans. unimi.it The design of these compounds, including the 5-bromo substituted analogue, was guided by these computational predictions, leading to the discovery of the first small-molecule activators of Hsp90 that act at this allosteric site. unimi.it This success underscores the power of computational approaches in uncovering new mechanisms for modulating protein function. unimi.it

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique provides deeper insights into the conformational changes and stability of the ligand-protein complex.

Conformational Dynamics of Benzofuran Derivatives

MD simulations were crucial in the study of Hsp90 allosteric modulators based on the 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran scaffold. unimi.it In the absence of co-crystal X-ray structures, MD simulations guided the ligand selection process by characterizing the dynamic interactions between the chaperone and the ligands. unimi.it These simulations helped to identify key functional groups on the ligand that best complement the dynamic allosteric pocket, taking into account the inherent flexibility of the protein. unimi.it Further MD simulations on bromobenzofuran-oxadiazole hybrids confirmed the stability of their binding to targets like EGFR and PI3K over time. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties and structural features. science.gov These models are often expressed as mathematical equations and are used to predict the activity of new, unsynthesized compounds.

For benzofuran derivatives, structure-activity relationship (SAR) studies have consistently shown that substitutions at specific positions are crucial for activity. nih.gov For example, the introduction of halogen atoms like bromine at the 5-position often leads to a significant increase in anticancer activity. nih.govresearchgate.net These empirical observations from SAR form the basis for developing QSAR models.

While a specific QSAR model solely for this compound is not detailed in the reviewed literature, numerous QSAR studies have been successfully developed for broader classes of benzofuran derivatives. nih.govresearchgate.net For example, a QSAR study on benzofuran-based vasodilators was reported, and 3D-QSAR models have been developed for benzofuran histamine (B1213489) H3 antagonists. nih.govacs.org These models typically use descriptors that quantify steric, electronic, and hydrophobic properties to predict biological activity, thereby guiding the rational design of new derivatives with improved potency and selectivity. science.gov

Pharmacological and Biological Activity Profiling of 5 Bromo 3 Methylbenzofuran Derivatives

Anticancer Activity

Research has consistently highlighted the anticancer potential of 5-Bromo-3-methylbenzofuran derivatives. The presence of the bromo substituent is often associated with increased cytotoxic efficacy. mdpi.comnih.govnih.gov Studies have explored various structural modifications to this core to optimize anticancer activity and selectivity. nih.govresearchgate.net

In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The primary method for evaluating the anticancer potential of this compound derivatives is through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. mdpi.comnih.govmdpi.com This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation after exposure to a test compound.

Derivatives of this compound have been tested against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. Notable cell lines against which these compounds have shown efficacy include:

Leukemia cell lines: K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia). mdpi.comnih.govmdpi.com

Cervical cancer cell line: HeLa. nih.govmdpi.comnih.gov

Breast cancer cell line: MCF-7. researchgate.netrsc.org

Lung cancer cell line: A549. nih.govmdpi.comtandfonline.comnih.gov

Colon cancer cell lines: SW620 and HCT-116. mdpi.comresearchgate.nettandfonline.com

Prostate cancer cell line: PC3. mdpi.comresearchgate.netrsc.org

Liver cancer cell line: HepG2. mdpi.com

Some derivatives have shown selective toxicity, being highly active against cancer cells while exhibiting lower toxicity towards normal cell lines like human umbilical vein endothelial cells (HUVEC) and human keratinocytes (HaCaT). mdpi.comnih.govnih.gov For instance, certain brominated derivatives displayed selective and potent toxic effects against K562 cells while having only moderate effects on HaCaT cells. mdpi.com

The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%. Lower IC50/GI50 values indicate higher potency.

Studies have reported significant cytotoxic activity for several this compound derivatives. For example, a derivative with a bromine atom on the methyl group at the 3-position of the benzofuran (B130515) ring showed remarkable cytotoxicity against K562 and HL-60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.govmdpi.com Another study reported a bromo derivative with an IC50 of 3.83 ± 0.6 µM against K562 cells. mdpi.com

The table below summarizes the reported IC50 values for selected this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 | 5.0 | nih.govmdpi.com |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 | 0.1 | nih.govmdpi.com |

| Brominated derivative 6 | K562 | 3.83 ± 0.6 | mdpi.com |

| Brominated derivative 8 | K562 | 2.59 ± 0.88 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 | 3.5 ± 0.6 | mdpi.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 | 3.8 ± 0.5 | mdpi.com |

| 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide (B1298429) (Compound 10b) | Pancreatic Ductal Adenocarcinoma | Not specified, but noted as promising | nih.gov |

Against Various Cancer Cell Lines (e.g., K562, HL60, HeLa, MCF-7, A549)

Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to several underlying mechanisms of action, primarily their ability to halt cell proliferation and induce programmed cell death.

Many derivatives of this compound exhibit potent antiproliferative activity, meaning they can inhibit the growth and division of cancer cells. mdpi.commdpi.com This effect is often the direct result of the cytotoxicity observed in assays like the MTT assay. For instance, some derivatives have been shown to significantly reduce the total number of cancer cells after a period of incubation. mdpi.com The presence of an N-phenethyl carboxamide group has been noted to enhance this antiproliferative activity. nih.govmdpi.com

A key mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Apoptosis is a natural and controlled process of cell self-destruction that is often dysregulated in cancer cells, allowing them to survive and proliferate indefinitely.

Several studies have confirmed that this compound derivatives can trigger apoptosis in cancer cells. mdpi.comnih.gov This has been demonstrated through various experimental methods, including:

Caspase-Glo 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. Increased activity of these caspases is a hallmark of apoptosis. mdpi.com

Annexin V-FITC Staining: This method uses flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis, on the cell surface. mdpi.commdpi.comtandfonline.com

Research has shown that certain brominated derivatives can induce apoptosis in K562 leukemia cells. mdpi.com Some compounds have been observed to induce late-stage apoptosis or necrosis in A549 and HepG2 cells. mdpi.com The apoptotic potential is often linked to the generation of reactive oxygen species (ROS) within the cancer cells, suggesting that the induction of oxidative stress may be a crucial step in the apoptotic process initiated by these compounds. mdpi.com

Modulation of Cellular Pathways (e.g., HIF-1 pathway, Src kinase)

The anticancer effects of this compound derivatives are often linked to their ability to modulate key cellular pathways involved in tumor progression and survival.

One of the critical targets is the Hypoxia-Inducible Factor-1 (HIF-1) pathway . mdpi.com The HIF-1 transcription factor is a key regulator of cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. mdpi.com HIF-1 activation promotes angiogenesis, metabolic reprogramming, and metastasis, contributing to cancer progression. mdpi.com Certain benzene-sulfonamide-based benzofuran derivatives have been specifically designed and synthesized to inhibit the HIF-1 pathway. mdpi.com For instance, the derivative 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide has shown promise due to its significant antiproliferative activity and selective inhibition of the HIF-1 pathway. mdpi.com

Another important target is Src kinase , a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently observed in various cancers. Research has indicated that benzofuran-pyrazole hybrids can act as inhibitors of Src kinase, suggesting a potential mechanism for their anticancer effects. researchgate.netresearchgate.net

Antimicrotubule Activity

Several this compound derivatives have demonstrated potent antimicrotubule activity, a well-established mechanism for cancer chemotherapy. mdpi.comnih.gov Microtubules are dynamic polymers essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. frontiersin.org

Researchers have identified certain bromoalkyl and bromoacetyl derivatives of benzofuran as having the highest cytotoxicity, with tubulin being identified as a molecular target. mdpi.comnih.gov For example, a library of heteroaromatic ring-linked chalcone (B49325) analogs was designed, and a compound featuring a benzofuran ring with an α-CH3 substitution displayed potent activity with low cytotoxicity toward normal human cells. frontiersin.org This compound was found to moderately inhibit tubulin polymerization in vitro. frontiersin.org

Selectivity Towards Cancer Cells vs. Normal Cells

A crucial aspect of cancer chemotherapy is the selective toxicity of drugs towards cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of this compound derivatives.

One study found that a this compound derivative with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against leukemia cells (K562 and HL60) without being cytotoxic to normal endothelial cells (HUVEC). mdpi.com Another research effort synthesized new benzofuran derivatives, including brominated compounds, and evaluated their cytotoxicity against various cancer cell lines and normal human keratinocytes (HaCaT). mdpi.com Two of the developed derivatives demonstrated selective action towards K562 leukemia cells with no toxic effect on HaCaT cells. mdpi.com Similarly, other studies have reported on halogeno-derivatives of benzofurans that are selectively toxic towards human leukemia cells. researchgate.net

The development of 3-methyl- and 3-(morpholinomethyl)benzofuran derivatives has also shown selective antiproliferative activity against tumor cells while sparing normal lung cells. tandfonline.com For instance, three tested benzofurans were found to be barely toxic to the non-tumerigenic human lung WI-38 cell line but exhibited marked antiproliferative activity against lung cancer cell lines A549 and NCI-H23. tandfonline.com

Antimicrobial Activity (Antibacterial and Antifungal)

Beyond their anticancer potential, this compound derivatives have also been investigated for their antimicrobial properties. mdpi.comscispace.commdpi.comrsc.orgnih.govjrespharm.com These compounds have shown activity against a range of bacterial and fungal pathogens. scispace.comnih.gov

In Vitro Screening Methods (e.g., Tube Dilution, Microdilution)

The antimicrobial efficacy of these derivatives is typically assessed using standard in vitro screening methods. The tube dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. scispace.com This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the target microorganism. scispace.com The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microbe. scispace.com

The microdilution method , a miniaturized version of the tube dilution method performed in microtiter plates, is also widely used for its efficiency and requirement of smaller volumes of reagents. researchgate.net Other methods like agar (B569324) diffusion assays (disk diffusion and well diffusion) are also employed for preliminary screening of antimicrobial activity. nih.gov

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.comscispace.comrsc.org In one study, synthesized pyrazoline derivatives of 5-bromo-3-methyl acetophenone (B1666503) were screened for their in-vitro anti-bacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhi, showing moderate activity. scispace.com Another study reported that certain benzofuran derivatives exhibited promising inhibition zones against Staphylococcus aureus and Escherichia coli.

The presence of a bromo substituent on the benzofuran ring has been shown to be important for antibacterial activity. nih.govjrespharm.comdergipark.org.tr For example, compounds with two bromo substituents on the C-5 of benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity against all tested bacterial strains. nih.gov

Activity Against Fungal Strains

In addition to their antibacterial effects, these compounds have also shown promise as antifungal agents. mdpi.comscispace.comrsc.org The same pyrazoline derivatives mentioned earlier were also screened against the fungal strains Candida albicans and Aspergillus niger, again demonstrating moderate activity. scispace.com

The introduction of bromo and chloro groups to the phenyl ring of benzofuran fused phenyl pyrimidine/pyrazole (B372694) schiff base derivatives was found to improve their antimicrobial potency, including their activity against fungal pathogens. jrespharm.comdergipark.org.tr

Anti-inflammatory Activity

Benzofuran derivatives are recognized for their anti-inflammatory properties. mdpi.comrsc.orgsmolecule.com Synthetic derivatives have been evaluated and shown to possess good anti-inflammatory activity, with some compounds demonstrating effects comparable to the standard drug nimesulide (B1678887) in carrageenan rat models. researchgate.net The mechanism of this activity is linked to the inhibition of key inflammatory mediators and pathways. For instance, certain derivatives with a 4-bromo substituent have been found to be more active against both COX-1 and COX-2 isozymes than their 3-bromo counterparts. researchgate.net

The anti-inflammatory effects of these compounds are partly attributed to their ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. Chalcone-based compounds, which share structural similarities with certain benzofuran derivatives, have been shown to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov Furthermore, some benzofuran derivatives have shown the ability to inhibit the NLRP3-inflammasome, a key component of the innate immune system that drives inflammation through the release of pro-inflammatory cytokines. nih.govresearchgate.net

Antiviral Activity

The benzofuran scaffold is a component of various compounds exhibiting a broad spectrum of antiviral activities. mdpi.comrsc.org Researchers have discovered that derivatives of this structure can be effective against several viruses, including human cytomegalovirus (HCMV), respiratory syncytial virus (RSV), and hepatitis C virus (HCV). rsc.org

Specific benzofuran derivatives have demonstrated notable efficacy against particular viral pathogens.

Respiratory Syncytial Virus (RSV): A benzofuran derivative, designated as compound 56 , was found to have antiviral effects against both RSV LONG and A2 strains, with IC50 values of 2.3 and 2.8 μM, respectively. rsc.org The compound's 50% cytotoxicity (CC50) was 7.9 μM, yielding a selectivity index (the ratio of CC50 to IC50) of 3.4 and 2.8. rsc.org

Hepatitis C Virus (HCV): Benzofuran-type inhibitors for HCV have been identified through high-throughput screening. rsc.org While not a benzofuran itself, a related 3-bromo-4-hydroxyl substituted triphenylmethane (B1682552) derivative was found to inhibit HCV replication in replicon cells, highlighting the potential of bromo-substituted aromatic structures as a scaffold for novel HCV helicase inhibitors. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase, Hsp90 ATPase, Carbonic Anhydrase, Topoisomerase I)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease.

Cholinesterase and Carbonic Anhydrase: A study on novel 4-phenylbutenone derivatives, which are bromophenols, revealed them to be highly effective inhibitors of cytosolic carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The inhibition constants (Ki) for these compounds were in the picomolar (pM) range, indicating potent inhibition. nih.gov

Hsp90 ATPase: A class of functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans has been reported to act as modulators of Heat shock protein 90 (Hsp90) ATPase activity. nih.govunimi.it These compounds target a computationally predicted allosteric site on the enzyme. unimi.it

Information regarding the inhibition of Topoisomerase I by this compound derivatives was not found in the searched literature.

| Enzyme | Inhibitor Class | Reported Ki Values | Source |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 4-Phenylbutenone Bromophenols | 158.07 - 404.16 pM | nih.gov |

| Carbonic Anhydrase II (hCA II) | 4-Phenylbutenone Bromophenols | 107.63 - 237.40 pM | nih.gov |

| Acetylcholinesterase (AChE) | 4-Phenylbutenone Bromophenols | 14.81 - 33.99 pM | nih.gov |

| Butyrylcholinesterase (BChE) | 4-Phenylbutenone Bromophenols | 5.64 - 19.30 pM | nih.gov |

A significant mechanism of action for some benzofuran derivatives is allosteric modulation, where they bind to a site on an enzyme distinct from the active site to modify its activity. unimi.it Functionalized 2-(4-hydroxyphenyl)-3-methylbenzofurans have been specifically designed to target a predicted allosteric pocket on Hsp90, thereby modulating its ATPase function. unimi.it This approach offers new strategies for drug development by moving beyond classical active-site-oriented design. researchgate.net

Further Biological Activities

Beyond the specific pharmacological areas previously detailed, derivatives of this compound have been investigated for a range of other biological activities. These studies have revealed potential applications in antimicrobial, antifungal, and anticancer therapies.

Antimicrobial and Antifungal Activity